1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine
Description
Properties
IUPAC Name |
[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c18-17(19,20)26-15-4-2-14(3-5-15)16(25)23-11-8-22(9-12-23)10-13-24-7-1-6-21-24/h1-7H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFYUVLJJLAYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through a cyclization reaction of hydrazine with an appropriate diketone. The piperazine ring can be introduced via nucleophilic substitution reactions. The trifluoromethoxybenzoyl group is then attached through an acylation reaction using trifluoromethoxybenzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine exhibit promising antimicrobial properties. Research involving pyrazole derivatives has shown that modifications can enhance their efficacy against bacterial and fungal strains. For instance, certain derivatives demonstrated significant antimicrobial activity compared to standard drugs .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this piperazine derivative have been evaluated for their ability to reduce inflammation in vivo, showing comparable results to established anti-inflammatory medications like Indomethacin . The presence of electron-donating groups on the pyrazole ring has been linked to increased activity.
Central Nervous System Effects
The piperazine structure is known for its neuropharmacological effects. Studies suggest that derivatives of this compound may interact with serotonin receptors, indicating potential applications in treating mood disorders or anxiety . The dual action of such compounds could lead to the development of new therapeutic agents.
Agrochemical Applications
The compound's structure suggests possible uses as a fungicide or herbicide. Similar pyrazole-based compounds have been explored as crop protection agents due to their ability to inhibit fungal growth effectively . The trifluoromethoxy group enhances the lipophilicity of the molecule, which is advantageous for penetration into plant tissues.
Material Science Applications
In material science, compounds with piperazine and pyrazole functionalities are being investigated for their properties in creating novel polymers or coatings. Their unique chemical characteristics can lead to materials with improved thermal stability and mechanical strength .
Case Study 1: Antimicrobial Evaluation
A study synthesized several pyrazole derivatives and evaluated their antimicrobial activity using serial dilution methods. The results indicated that specific modifications led to enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. Compounds exhibiting the best results were further analyzed for their mechanisms of action through molecular docking studies .
Case Study 2: Anti-inflammatory Activity
In another investigation, a series of pyrazole derivatives were synthesized and tested for anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results showed that certain derivatives significantly reduced edema compared to controls, suggesting their potential as new anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethoxybenzoyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a pyrazole moiety and a trifluoromethoxy benzoyl group. Its chemical structure can be represented as follows:
- Molecular Formula : CHFN
- Molecular Weight : 350.33 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, which plays a critical role in neurotransmission. This inhibition may contribute to neuroprotective effects, particularly in models of Alzheimer's disease .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial properties, especially against Gram-positive bacteria. The trifluoromethoxy group is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their entry into bacterial cells .
Biological Activity Data
1. Neuropharmacological Evaluation
A study evaluated the anxiolytic-like effects of piperazine derivatives, including compounds structurally related to this compound. The results indicated significant improvement in anxiety-related behaviors in Swiss mice when subjected to various behavioral tests (e.g., elevated plus maze) .
2. Antimicrobial Testing
Research on similar pyrazole derivatives revealed potent antibacterial activity against specific strains. These compounds exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, indicating their potential as alternative antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
